

Mycobacterium Tuberculosis-IN-5 and its role in inhibiting essential mycobacterial enzymes

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Compound of Interest

Compound Name: *Mycobacterium Tuberculosis-IN-5*

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Dual Inhibition of CYP125 and CYP142: A Novel Strategy Against Mycobacterium tuberculosis

A Technical Guide on a New Class of Indole-Based Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a novel class of inhibitors targeting cytochrome P450 enzymes CYP125 and CYP142 of *Mycobacterium tuberculosis* (Mtb), the causative agent of tuberculosis. As the threat of multidrug-resistant tuberculosis continues to grow, the development of new therapeutic agents with novel mechanisms of action is critical. This document details the mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in the characterization of a promising series of ethyl 5-(pyridin-4-yl)-1H-indole-2-carboxylate based compounds.

Introduction: Targeting Cholesterol Metabolism in *M. tuberculosis*

Mycobacterium tuberculosis has the remarkable ability to survive within the host for extended periods, often in a dormant state. This persistence is, in part, due to its ability to utilize host-derived lipids, such as cholesterol, as a carbon and energy source. The catabolism of

cholesterol is crucial for the bacterium's pathogenesis and survival within macrophages.^[1] Key enzymes in the initial stages of this metabolic pathway are the cytochrome P450 enzymes CYP125 and CYP142, which are involved in the oxidation of the cholesterol side chain.^{[1][2]} Their essential role in *Mtb* metabolism and the absence of close homologs in humans make them attractive targets for the development of new anti-tubercular drugs.^[3]

A novel class of compounds, based on an ethyl 5-(pyridin-4-yl)-1H-indole-2-carboxylate pharmacophore, has been identified as potent dual inhibitors of both CYP125 and CYP142.^[4] This guide will focus on the characterization of these inhibitors, with a particular emphasis on the lead compound designated as 5m in the originating study.^[1]

Mechanism of Action: Disrupting a Vital Metabolic Pathway

The primary mechanism of action of this indole-based inhibitor series is the competitive inhibition of CYP125 and CYP142. These enzymes are responsible for catalyzing the C27-oxidation of cholest-4-en-3-one, a cholesterol derivative, to produce cholestenoic acid. This is a critical step in the degradation of the cholesterol side chain, which ultimately provides the bacterium with essential precursors for its central metabolism, such as acetyl-CoA and propionyl-CoA.^[2]

By binding to the active site of CYP125 and CYP142, these inhibitors prevent the substrate from accessing the heme cofactor, thereby blocking the catalytic activity of the enzymes.^[5] This disruption of cholesterol metabolism leads to a depletion of intracellular ATP, ultimately inhibiting the growth of *M. tuberculosis*.^[1] The dual-targeting nature of these compounds is advantageous as it may reduce the likelihood of the emergence of drug resistance.

Quantitative Inhibitory Data

The efficacy of the novel indole-based inhibitors has been quantified through various in vitro assays. The data for a selection of these compounds, including the lead compound 5m, are summarized in the table below for comparative analysis.

Compound	Target(s)	KD (μM)	KI (μM)	IC50 (μM)	MIC99 (μM)
5m	CYP125/CYP 142	0.04 0.16 (CYP142)	< 0.1 0.05 (CYP142)	(CYP125), 0.15 (ATP depletion)	0.4 - 1.5
1a	CYP125/CYP 142	180 (CYP125), 1.8 (CYP142)	-	-	-
4	CYP125/CYP 142	3.0 (CYP125), 0.75 (CYP142)	-	-	-
5d	CYP125	-	< 1.0	-	-
5j	CYP125	-	< 1.0	-	-
5k	CYP125	-	< 1.0	-	-

- KD (Dissociation Constant): A measure of the binding affinity of the inhibitor to the target enzyme. Lower values indicate tighter binding.[1]
- KI (Inhibition Constant): The concentration of inhibitor required to produce half-maximum inhibition. Lower values indicate greater potency.[1][6]
- IC50 (Half-maximal Inhibitory Concentration): The concentration of inhibitor that causes a 50% reduction in a specific biological activity, in this case, intracellular ATP levels in Mtb.[1]
- MIC99 (Minimum Inhibitory Concentration): The lowest concentration of the compound that inhibits 99% of the visible growth of *M. tuberculosis*.[1]

Detailed Experimental Protocols

The characterization of these novel inhibitors involved a series of biophysical, enzymatic, and whole-cell assays. The detailed methodologies for these key experiments are outlined below.

In Vitro Enzymatic Assay for CYP125/CYP142 Inhibition

This assay quantifies the ability of the test compounds to inhibit the catalytic activity of recombinant CYP125 and CYP142.

- Principle: An LC-MS-based substrate turnover assay is used to monitor the conversion of the substrate, cholest-4-en-3-one, to its product, cholestenic acid, by the recombinant enzyme in the presence of varying concentrations of the inhibitor.[6]
- Materials:
 - Recombinantly expressed and purified CYP125 or CYP142 enzyme.
 - An exogenous electron transport chain system consisting of spinach ferredoxin and ferredoxin reductase.
 - An NADPH regenerating system (glucose-6-phosphate and glucose-6-phosphate dehydrogenase).
 - Substrate: Cholest-4-en-3-one (5 μ M).
 - Test inhibitor compounds at various concentrations.
 - Assay buffer.
- Procedure:
 - Prepare a reaction mixture containing the assay buffer, the NADPH regenerating system, and the electron transport chain components.
 - Add varying concentrations of the test inhibitor to the reaction mixture.
 - Initiate the reaction by adding the recombinant CYP125 or CYP142 enzyme (0.5 μ M for CYP125, 1 μ M for CYP142).[2]
 - Add the substrate, cholest-4-en-3-one, to start the enzymatic reaction.
 - Incubate the reaction at a controlled temperature for a specific duration.

- Quench the reaction.
- Analyze the reaction mixture using LC-MS to quantify the amount of product formed.
- Calculate the inhibition constants (K_I) by fitting the data to appropriate enzyme inhibition models.^[6]

Antimicrobial Activity against Whole-Cell M. tuberculosis

This protocol determines the minimum concentration of the inhibitor required to inhibit the growth of *M. tuberculosis*.

- Principle: The Microplate Alamar Blue Assay (MABA) is a colorimetric assay that measures the metabolic activity of the bacteria. A reduction of the blue resazurin reagent to the pink resorufin indicates cell viability.^[7]
- Materials:
 - *M. tuberculosis* H37Rv strain.
 - Middlebrook 7H9 broth supplemented with a carbon source (e.g., cholesterol).
 - 96-well microtiter plates.
 - Test inhibitor compounds in serial dilutions.
 - Resazurin reagent.
- Procedure:
 - Prepare a culture of *M. tuberculosis* H37Rv in Middlebrook 7H9 broth with cholesterol as the primary carbon source.
 - Dispense serial dilutions of the test compounds into a 96-well plate.
 - Add the *M. tuberculosis* inoculum to each well. Include positive (no inhibitor) and negative (no bacteria) controls.

- Incubate the plates at 37°C for two weeks.
- Add the resazurin reagent to each well and incubate for a further 24 hours.
- Visually assess the color change or measure the fluorescence to determine the MIC99, the lowest concentration at which no color change from blue to pink is observed.[7]

Determination of Binding Affinity (KD) by UV-Vis Spectroscopy

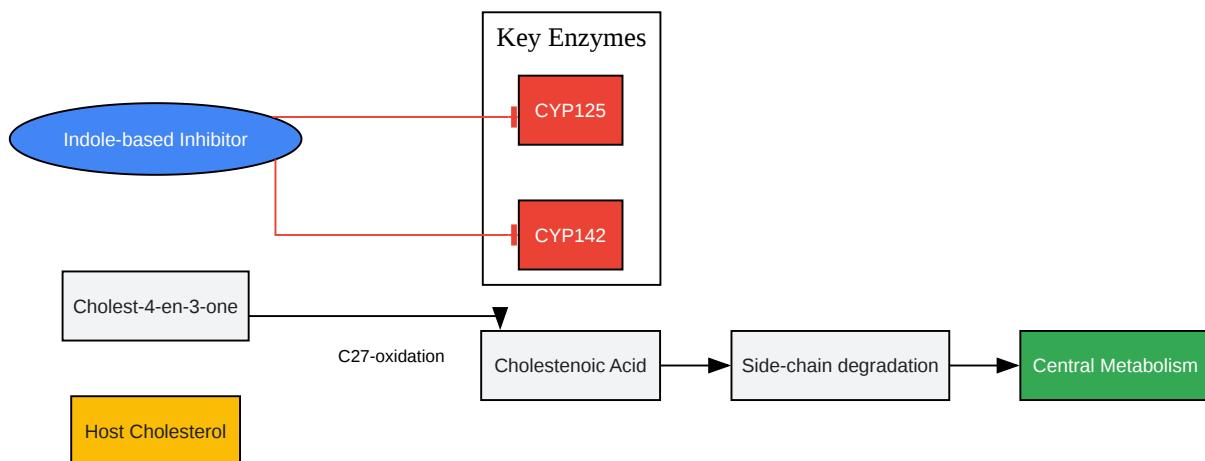
This biophysical method measures the direct binding of the inhibitor to the heme cofactor of the cytochrome P450 enzyme.

- Principle: The binding of a ligand to the heme iron of a cytochrome P450 enzyme can induce a spectral shift in the Soret peak of the heme. This change in absorbance is titrated against increasing concentrations of the ligand to determine the dissociation constant (KD).[3][5]
- Materials:
 - Purified CYP125 or CYP142 enzyme.
 - Test inhibitor compounds.
 - Spectrophotometer.
 - Cuvettes.
- Procedure:
 - Prepare a solution of the purified enzyme in a suitable buffer.
 - Record the baseline UV-Vis spectrum of the enzyme solution.
 - Add incremental amounts of the test inhibitor to the enzyme solution.
 - Record the UV-Vis spectrum after each addition until saturation is reached.
 - Plot the change in absorbance at the Soret peak against the inhibitor concentration.

- Fit the resulting binding isotherm to a suitable equation (e.g., the Morrison equation) to calculate the KD value.

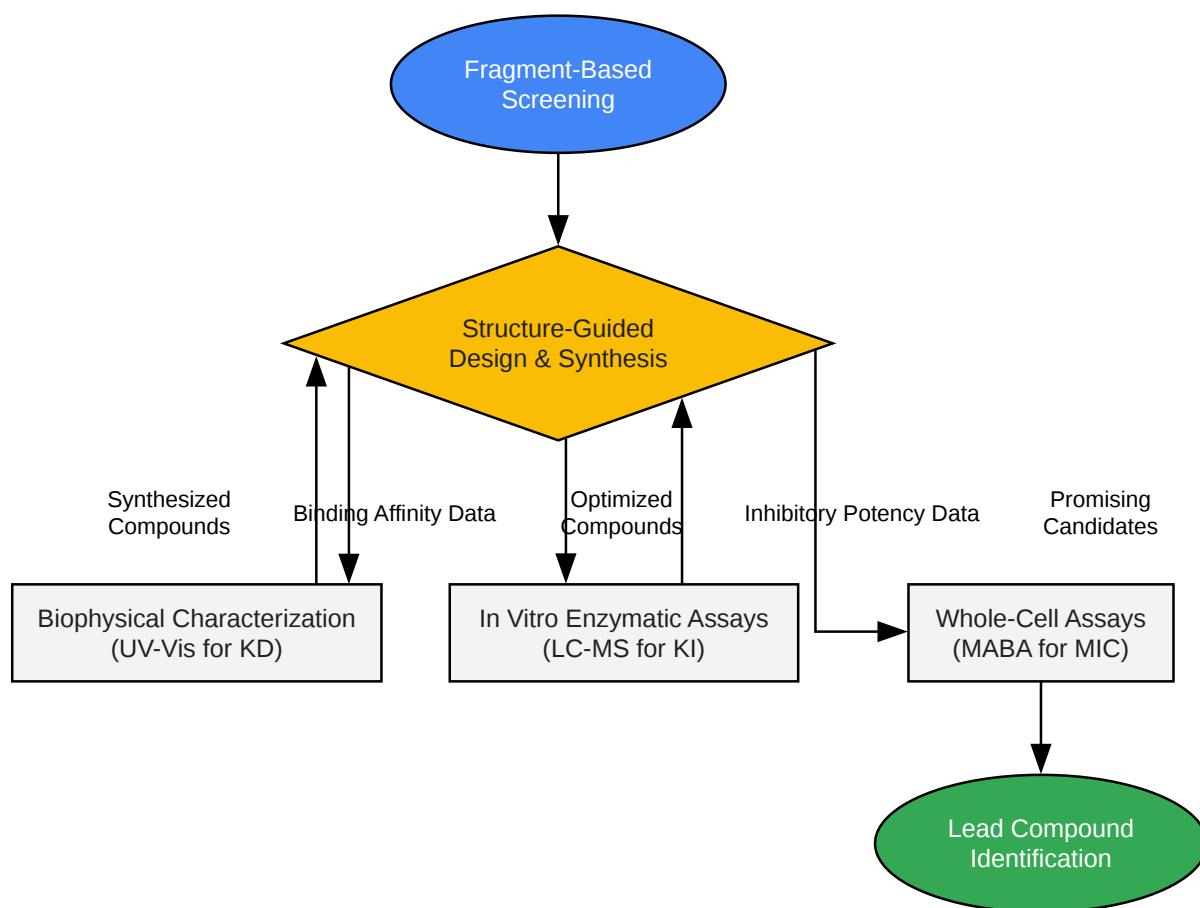
Visualizing Pathways and Workflows

To further elucidate the context and methodology of this research, the following diagrams are provided.



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Caption: Cholesterol catabolism pathway in *M. tuberculosis* and the point of inhibition.



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Caption: Experimental workflow for inhibitor discovery and characterization.

Conclusion and Future Directions

The ethyl 5-(pyridin-4-yl)-1H-indole-2-carboxylate series of compounds represents a significant advancement in the pursuit of novel anti-tubercular agents. Their dual inhibition of CYP125 and CYP142 presents a robust mechanism of action that targets a critical metabolic pathway in *M. tuberculosis*. The lead compound, 5m, demonstrates potent activity at both the enzymatic and whole-cell levels.

Further research will focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to improve their *in vivo* efficacy and safety profiles. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation

for the continued development of this promising new class of drugs in the global fight against tuberculosis.

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